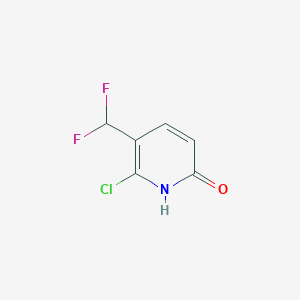

6-Chloro-5-(difluoromethyl)pyridin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

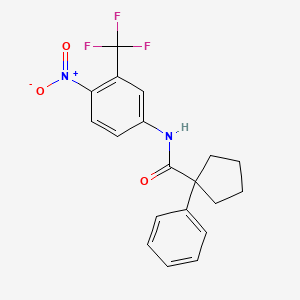

“6-Chloro-5-(difluoromethyl)pyridin-2-ol” is a chemical compound with the molecular formula C6H4ClF2NO . It is used in the synthesis of pyrimidinamine derivatives, which are considered promising agricultural compounds due to their outstanding activity .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “6-Chloro-5-(difluoromethyl)pyridin-2-ol”, involves using pyrimidifen as a template according to the bioisosterism . The new compounds synthesized showed excellent fungicidal activity .Molecular Structure Analysis

The molecular structure of “6-Chloro-5-(difluoromethyl)pyridin-2-ol” includes a chlorine atom, two fluorine atoms, and a hydroxyl group attached to a pyridine ring . The optimal structure of the pyridine group was found to be 5-CF3 .Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which include compounds like “6-Chloro-5-(difluoromethyl)pyridin-2-ol”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . Many candidates are currently undergoing clinical trials .

Synthesis of Anticancer Drugs

Fluorinated pyridines, such as “6-Chloro-5-(difluoromethyl)pyridin-2-ol”, have been used as precursors for the synthesis of anticancer drugs .

Fungicidal Activity

Pyrimidinamine derivatives containing the pyridin-2-yloxy moiety, which can be derived from “6-Chloro-5-(difluoromethyl)pyridin-2-ol”, have shown excellent fungicidal activity . One of these compounds had the best control effect on corn rust .

Biomaterials for Tissue Engineering and Wound Healing

Carboxymethyl chitosan (CMC), a derivative of chitosan, is widely researched in the biomedical field. Its applications include biomaterials for tissue engineering and wound healing. The introduction of small chemical groups like alkyl or carboxymethyl groups enhances solubility at neutral and alkaline pH values, maintaining its original characteristics.

Mechanism of Action

- The primary target of this compound is not explicitly mentioned in the available literature. However, related pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . It’s possible that this compound shares a similar mode of action.

- Although precise details are lacking, it is thought that this compound affects spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play crucial roles in cell structure and function.

Target of Action

Mode of Action

properties

IUPAC Name |

6-chloro-5-(difluoromethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO/c7-5-3(6(8)9)1-2-4(11)10-5/h1-2,6H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYHTAVARZNAMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-(difluoromethyl)pyridin-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2637958.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2637960.png)

![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2637961.png)

![5-(furan-2-yl)-N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2637962.png)

![methyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,4-dihydrooxazolo[2,3-f]purin-3(2H)-yl)propanoate](/img/structure/B2637968.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2637969.png)

![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)